Ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the reaction of 3-chloro-2-methylaniline with ethyl piperidine-1-carboxylate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Multi-component reactions and catalytic processes are often employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may produce various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: A similar compound with a piperidine ring and ethyl ester group.
3-chloro-2-methylaniline: A precursor in the synthesis of the target compound.
Uniqueness
Ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both aniline and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(3-chloro-2-methylanilino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-20-15(19)18-9-7-12(8-10-18)17-14-6-4-5-13(16)11(14)2/h4-6,12,17H,3,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQBDJOPVZXFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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